2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9-11-7-3-2-4-8(15)6(7)5-14(9)13-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAIIUWIOHWIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit promising anticancer properties. For instance, derivatives of triazoloquinazolines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics. The presence of the methylsulfanyl group may enhance the lipophilicity and membrane permeability of these compounds.
Anti-inflammatory Effects
There is evidence suggesting that triazole-containing compounds can exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the quinazoline or triazole moieties can significantly influence the compound's potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituting alkyl groups | Increases lipophilicity and bioavailability |
| Altering the position of methylsulfanyl | Affects binding affinity to target proteins |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of triazoloquinazoline derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
Another research article focused on the synthesis of novel derivatives based on the triazoloquinazoline scaffold. These compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of histone acetyltransferase PCAF, which plays a crucial role in the regulation of gene expression . The compound binds to the active site of PCAF, preventing the acetylation of histones and thereby altering the expression of genes involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Electronic Effects
Pharmacological Relevance
- SAR Insights : The 2-chlorophenyl and 4-hydroxyphenyl groups in analogs like 7a and Y021-6670 are critical for receptor binding in studies targeting relaxin family peptide receptors (RXFP4) . The methylsulfanyl group in the target compound may offer unique metabolic stability due to sulfur’s resistance to oxidative degradation .
Biological Activity
The compound 2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₄S
- Molecular Weight : 208.25 g/mol
- Structural Features : The compound features a triazoloquinazolinone core with a methylsulfanyl group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Quinazoline derivatives are known to modulate the activity of several kinases. Research indicates that modifications in the quinazoline structure can enhance selectivity and potency against specific kinases involved in cancer progression and inflammation .
- Anti-inflammatory Activity : Compounds within this class have demonstrated significant anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines and mediators in various models .
Biological Activity Data
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Inflammation Models :
- Kinase Activity Profiling :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, refluxing 1H-1,2,4-triazol-5-amine with carbonyl precursors in acetic acid yields the triazoloquinazolinone core. Ethylsulfanyl or methylsulfanyl groups are introduced via nucleophilic substitution. Optimization strategies include:
- Using glacial acetic acid as a solvent to enhance reaction efficiency .
- Adjusting reflux duration (e.g., 2–24 hours) to balance yield and purity .
- Employing nitrogen atmospheres to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- ¹H NMR : Focus on aromatic proton environments (δ 7.0–8.0 ppm) and methylsulfanyl group signals (δ 2.4–2.6 ppm) .
- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons (δ 140–160 ppm) .
- IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .
Q. How does the methylsulfanyl substituent influence the compound's solubility and reactivity compared to ethylsulfanyl or phenyl analogs?
- Methodological Answer : The methylsulfanyl group enhances lipophilicity, improving membrane permeability in bioassays. Compared to ethylsulfanyl analogs, it reduces steric hindrance, facilitating nucleophilic substitutions. Key comparisons:
- Solubility : Methylsulfanyl derivatives show higher solubility in polar aprotic solvents (e.g., DMF) than phenyl-substituted analogs .
- Reactivity : Methylsulfanyl groups undergo faster oxidation to sulfoxides than bulkier substituents, which can be monitored via TLC .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the compound's antimicrobial efficacy in vitro?
- Methodological Answer :
- Strain Selection : Use standardized strains (e.g., E. coli ATCC 25922, C. albicans ATCC 90028) to ensure reproducibility .
- Dose-Response Curves : Test concentrations from 1–100 µg/mL, with positive controls (e.g., ciprofloxacin) and solvent blanks .
- Time-Kill Assays : Monitor bactericidal/fungicidal activity at 0, 6, 12, and 24 hours to determine dynamic effects .
- Data Normalization : Express results as % inhibition relative to vehicle controls to account for solvent cytotoxicity .
Q. How can researchers resolve contradictions in bioactivity data between studies on triazoloquinazolinone derivatives?
- Methodological Answer :
- Structural Reanalysis : Confirm substituent positions via X-ray crystallography, as misassignment of methylsulfanyl vs. ethylsulfanyl groups can alter activity .
- Assay Standardization : Compare protocols for MIC determination (e.g., broth microdilution vs. agar diffusion) to identify methodological variability .
- Meta-Analysis : Pool data from multiple studies to statistically assess trends in substituent effects (e.g., fluorophenyl groups enhance antifungal activity) .
Q. What methodologies are recommended for conducting structure-activity relationship (SAR) studies on this compound's analogs?
- Methodological Answer :
-
Substituent Variation : Synthesize analogs with halogenated aryl or alkylsulfanyl groups to evaluate electronic and steric effects .
-
Biological Testing : Screen analogs against enzyme targets (e.g., dihydrofolate reductase) to link structural features to inhibition potency .
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Substituent Antimicrobial MIC (µg/mL) Enzyme Inhibition (IC₅₀, µM) Methylsulfanyl 12.5 8.2 Ethylsulfanyl 25.0 15.6 4-Fluorophenyl 6.25 3.7 Table 1. Example SAR data for triazoloquinazolinone derivatives .
Q. How can molecular docking studies predict the compound's interaction with microbial enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes critical to microbial survival (e.g., C. albicans lanosterol demethylase) .
- Docking Workflow :
Prepare the protein structure (PDB ID: 5TZ1) by removing water molecules and adding hydrogens.
Generate ligand conformers using OpenBabel.
Run docking simulations with a grid centered on the active site (e.g., 20 ų box).
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values to refine models .
Q. What strategies can enhance the compound's solubility and stability in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
- pH Adjustment : Buffer solutions at pH 6.5–7.4 to prevent hydrolysis of the quinazolinone core .
Q. How should researchers design multi-parametric assays to evaluate efficacy and cytotoxicity?
- Methodological Answer :
- Parallel Assays : Run MTT (cytotoxicity) and agar diffusion (efficacy) assays simultaneously on the same cell lines .
- Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity) / MIC (antimicrobial) to prioritize compounds with SI >10 .
- High-Content Imaging : Use live/dead staining (e.g., SYTO 9/propidium iodide) to visualize membrane damage in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
